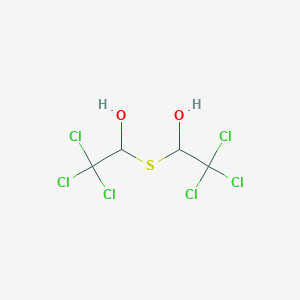
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol typically involves the reaction of chloral (trichloroacetaldehyde) with a suitable thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as distillation and recrystallization, to remove impurities and obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol involves its interaction with molecular targets through its reactive chlorine and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: A fluorinated analog with similar chlorine content but different reactivity due to the presence of fluorine atoms.
2,2,2-Trichloro-1-ethoxyethanol: A structurally related compound with an ethoxy group instead of a sulfanyl group.
2,2,2-Trichloro-1-phenylethanone: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol is unique due to its combination of multiple chlorine atoms and a sulfanyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
18271-97-1 |
|---|---|
Formule moléculaire |
C4H4Cl6O2S |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethanol |
InChI |
InChI=1S/C4H4Cl6O2S/c5-3(6,7)1(11)13-2(12)4(8,9)10/h1-2,11-12H |
Clé InChI |
HHMPFUOZAZUWSL-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)(O)SC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



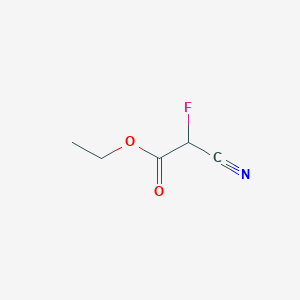

![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

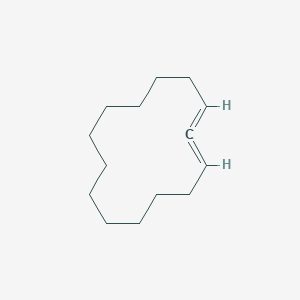
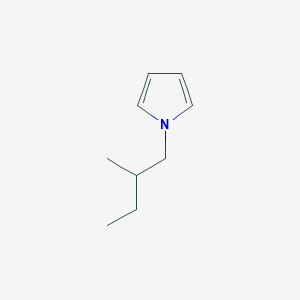
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
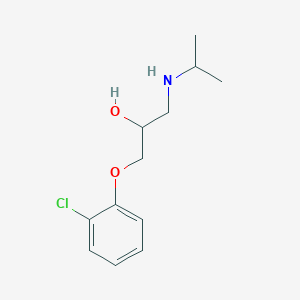



![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)

